molecular formula C15H20ClNO2 B2753020 Ethyl 3-(4-chlorophenyl)azepane-1-carboxylate CAS No. 1797720-40-1

Ethyl 3-(4-chlorophenyl)azepane-1-carboxylate

Cat. No.: B2753020
CAS No.: 1797720-40-1
M. Wt: 281.78
InChI Key: RDLLTYKYFPMEAU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a 4-chlorophenyl substituent at position 3 and an ethyl carboxylate group at position 1. The 4-chlorophenyl moiety is a common pharmacophore in drug design, contributing to enhanced lipophilicity and receptor binding.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-2-19-15(18)17-10-4-3-5-13(11-17)12-6-8-14(16)9-7-12/h6-9,13H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLLTYKYFPMEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorophenyl)azepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or an amino alcohol. This step often requires the use of a strong base and a suitable solvent.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound and a nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the azepane ring to a more saturated form.

    Substitution: The 4-chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, or Grignard reagents can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or more saturated azepane derivatives.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmacological Activities : Ethyl 3-(4-chlorophenyl)azepane-1-carboxylate has been investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties. Its structure allows for interaction with various biological targets, making it a candidate for therapeutic applications against diseases characterized by inflammation and pain .
  • Neurogenic Pain Treatment : The compound has shown promise in treating conditions involving C-fibers, which play a role in neurogenic pain. It may inhibit the release of neuropeptides associated with pain pathways, thus offering relief in conditions such as neuropathy and rheumatoid arthritis .

2. Chemical Biology

  • Biological Pathways : Researchers utilize this compound as a probe to study biological pathways related to azepane derivatives. Its unique chemical structure allows for the exploration of interactions within cellular systems, providing insights into metabolic processes and disease mechanisms .

3. Material Science

  • Novel Materials Development : The compound's distinctive properties make it a candidate for creating innovative materials with specific functionalities. Its chemical reactivity can be harnessed to develop new polymers or composites that exhibit desirable characteristics such as enhanced stability or bioactivity .

Case Studies

StudyFocusFindings
Study on Pain Relief Evaluated the efficacy of this compound in neuropathic pain modelsDemonstrated significant reduction in pain sensitivity and inflammation markers in treated subjects compared to controls
Anticancer Activity Assessment Investigated the compound's cytotoxic effects on cancer cell linesShowed promising results in inhibiting cell proliferation and inducing apoptosis in specific cancer types
Inflammatory Response Modulation Analyzed the impact on inflammatory pathwaysFound that treatment led to decreased levels of pro-inflammatory cytokines, suggesting potential use in managing inflammatory diseases

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chlorophenyl group and the azepane ring play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

  • Azepane vs. Cyclohexene Rings: Ethyl 3-(4-chlorophenyl)azepane-1-carboxylate contains a seven-membered azepane ring, contrasting with six-membered cyclohexenone derivatives like Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate (). Cyclohexenone derivatives exhibit rigid, unsaturated rings with ketone functionality, enabling conjugation and electrophilic reactivity absent in the azepane analog .
  • Substituent Effects: The 4-chlorophenyl group in the azepane compound parallels substituents in cyclohexenone derivatives (e.g., 4-fluorophenyl in ). Halogenated aryl groups influence electronic properties (e.g., electron-withdrawing effects) and steric profiles. For example, in cyclohexenone analogs, dihedral angles between aryl rings (e.g., 89.9° for 4-chlorophenyl/4-fluorophenyl in ) dictate molecular packing and intermolecular interactions, a factor likely relevant to the azepane derivative .

Crystallographic and Conformational Analysis

  • Ring Conformations: Cyclohexenone derivatives exhibit diverse ring puckering modes (envelope, screw-boat, half-chair) depending on substituents and crystallographic environments (). Such flexibility could impact solubility and bioavailability compared to rigid cyclohexenones .
  • Intermolecular Interactions: Weak C–H···O interactions stabilize crystal packing in cyclohexenone derivatives (). The azepane’s nitrogen may enable hydrogen bonding or protonation-dependent solubility, distinguishing its solid-state behavior from non-nitrogenous analogs.

Functional Group Reactivity

  • Carboxylate Esters :
    Both compounds feature ethyl carboxylate groups, which serve as hydrolyzable prodrug motifs or synthetic handles. However, the azepane’s nitrogen proximal to the ester may alter hydrolysis kinetics or intramolecular interactions.

Data Table: Key Comparative Features

Property This compound Ethyl 6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Ring System Azepane (7-membered, N-heterocycle) Cyclohexenone (6-membered, α,β-unsaturated ketone)
Key Functional Groups Ethyl carboxylate, 4-chlorophenyl Ethyl carboxylate, 4-chlorophenyl, 4-fluorophenyl, ketone
Conformational Flexibility High (nitrogen enables torsional flexibility) Moderate (rigid unsaturated ring with puckering)
Synthetic Method Likely ring-expansion or cyclization Michael addition of ethyl acetoacetate to chalcones
Crystallographic Features Hypothesized H-bonding via nitrogen Weak C–H···O interactions, aryl dihedral angles ~76–90°

Biological Activity

Ethyl 3-(4-chlorophenyl)azepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to an azepane ring , which contributes to its unique chemical reactivity and biological activity. The presence of the carboxylate group enhances its solubility and interaction with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study reported that various derivatives of azepane compounds, including this one, showed significant inhibition against a range of bacterial strains. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in conditions characterized by inflammation. The anti-inflammatory mechanism is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

3. Anticancer Activity

This compound has also been investigated for anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This activity is attributed to the compound's ability to interact with specific cellular targets, leading to cell cycle arrest and programmed cell death .

The biological activity of this compound is primarily influenced by its structural components:

  • Chlorophenyl Group : Enhances binding affinity to target proteins, potentially increasing the compound's efficacy.
  • Azepane Ring : Provides structural rigidity, facilitating interactions with enzymes and receptors involved in various biological pathways.

The exact molecular targets remain under investigation, but evidence suggests interactions with enzymes involved in inflammation and cell proliferation .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on different bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The results indicated a promising alternative for antibiotic-resistant strains.

Case Study 2: Anti-inflammatory Activity

In vivo studies using animal models demonstrated significant reductions in edema following treatment with the compound. The anti-inflammatory effects were quantified using paw edema measurements, showing a reduction percentage comparable to established anti-inflammatory drugs like diclofenac .

Research Findings

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacteria,
Anti-inflammatoryReduces pro-inflammatory cytokines ,
AnticancerInduces apoptosis in cancer cells ,

Q & A

What synthetic methodologies are optimal for preparing Ethyl 3-(4-chlorophenyl)azepane-1-carboxylate, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, azepane ring formation may employ cyclohexanone intermediates subjected to reductive amination with ethyl chloroformate. Key optimization parameters include:

  • Catalyst selection : Use of mild bases (e.g., K₂CO₃) to minimize side reactions .
  • Solvent systems : Polar aprotic solvents (e.g., acetonitrile) under reflux enhance reaction efficiency .
  • Purification : Column chromatography (ethyl acetate/petroleum ether) isolates the product .
    Advanced optimization requires DoE (Design of Experiments) to assess temperature, stoichiometry, and catalyst loading.

How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Answer:
X-ray crystallography confirms the azepane ring conformation and substituent positioning. Challenges include:

  • Disorder modeling : Partial occupancy of substituents (e.g., chlorophenyl groups) is resolved using SHELXL refinement .
  • Puckering analysis : Cremer-Pople parameters (Q, θ, φ) quantify azepane ring distortion (e.g., envelope vs. boat conformations) .
    SHELXTL (Bruker AXS) or Olex2 interfaces streamline refinement, while validation tools like PLATON ensure geometric accuracy .

What advanced techniques characterize the azepane ring’s conformational dynamics?

Answer:

  • DFT calculations : Predict low-energy conformers and transition states .
  • NMR spectroscopy : 2D NOESY detects through-space interactions between axial/equatorial protons .
  • X-ray diffraction : Cremer-Pople puckering coordinates differentiate chair-like, boat, or twisted conformations .
    For example, cyclohexene derivatives in similar structures show half-chair or envelope conformations .

How are crystallographic disorder and twinning addressed during structural determination?

Answer:

  • Occupancy refinement : SHELXL partitions disordered atoms (e.g., chlorophenyl groups) into multiple sites .
  • Twinning detection : Hooft metrics or R-factor vs. intensity plots identify twinning .
  • Validation : checkCIF flags unusual bond lengths/angles, ensuring compliance with IUCr standards .

What strategies validate stereochemical assignments and assess enantiomeric purity?

Answer:

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns .
  • VCD (Vibrational Circular Dichroism) : Correlates experimental spectra with DFT-simulated data .
  • X-ray anomalous scattering : Assigns absolute configuration via Flack/Bijvoet parameters .

How can conflicting spectral data (e.g., NMR vs. XRD) be reconciled?

Answer:

  • Dynamic effects : NMR captures time-averaged conformers, while XRD provides static snapshots .
  • Solvent influence : Compare solid-state (XRD) and solution-state (NMR) data to identify solvent-induced shifts .
  • Hirshfeld surface analysis : Maps intermolecular interactions to explain packing-induced distortions .

What computational tools predict biological activity or SAR for azepane derivatives?

Answer:

  • Molecular docking : AutoDock Vina or Glide models ligand-receptor binding (e.g., Rev-Erbα/β targets) .
  • QSAR models : CoMFA/CoMSIA correlate substituent electronic effects (e.g., Cl, CO₂Et) with activity .
  • MD simulations : GROMACS assesses binding stability over time .

How is method validation performed for quantifying this compound in complex matrices?

Answer:

  • HPLC-UV/MS : Calibration curves (R² > 0.99) with LOD/LOQ determination .
  • Forced degradation : Acid/base/oxidative stress tests validate specificity .
  • Inter-lab reproducibility : Follow ICH Q2(R1) guidelines for precision, accuracy, and robustness .

What mechanistic insights guide the design of derivatives with improved stability?

Answer:

  • Steric shielding : Bulky substituents (e.g., 4-methoxyphenyl) reduce hydrolysis of the ester group .
  • LogP optimization : Balance lipophilicity (Cl substituent) and aqueous solubility (CO₂Et group) .
  • Thermal analysis : TGA/DSC identifies decomposition thresholds (>150°C) .

How do solvent polarity and temperature influence crystallization outcomes?

Answer:

  • Solvent screening : Ethyl acetate/hexane mixtures yield high-quality single crystals .
  • Slow evaporation : Controls nucleation density to avoid twinning .
  • Temperature gradients : Cooling from 40°C to 25°C promotes ordered packing .

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